molecular formula C15H11BrO B14194900 (4-Bromophenyl)(2-ethenylphenyl)methanone CAS No. 918825-53-3

(4-Bromophenyl)(2-ethenylphenyl)methanone

Katalognummer: B14194900
CAS-Nummer: 918825-53-3
Molekulargewicht: 287.15 g/mol
InChI-Schlüssel: HWDZUKHXEPFGMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Bromophenyl)(2-ethenylphenyl)methanone is an organic compound with the molecular formula C15H11BrO It is a derivative of benzophenone, where one phenyl group is substituted with a bromine atom at the para position and the other phenyl group is substituted with an ethenyl group at the ortho position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(2-ethenylphenyl)methanone typically involves the condensation reaction of benzophenone derivatives. One common method is the reaction of (4-bromophenyl)phenylmethanone with an ethenyl-substituted benzene derivative in the presence of a catalyst such as zinc powder and titanium tetrachloride (TiCl4) . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and purification steps are critical factors in the industrial synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Bromophenyl)(2-ethenylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

(4-Bromophenyl)(2-ethenylphenyl)methanone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (4-Bromophenyl)(2-ethenylphenyl)methanone involves its interaction with molecular targets and pathways. In photodynamic therapy, the compound generates reactive oxygen species (ROS) under light irradiation, leading to cell apoptosis and tumor ablation . The molecular targets include cellular components that are susceptible to oxidative damage, such as lipids, proteins, and DNA.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-Bromophenyl)(2-ethenylphenyl)methanone is unique due to its combination of bromine and ethenyl substitutions, which confer distinct chemical reactivity and potential applications. Its ability to generate ROS under light irradiation makes it particularly valuable in photodynamic therapy research.

Eigenschaften

CAS-Nummer

918825-53-3

Molekularformel

C15H11BrO

Molekulargewicht

287.15 g/mol

IUPAC-Name

(4-bromophenyl)-(2-ethenylphenyl)methanone

InChI

InChI=1S/C15H11BrO/c1-2-11-5-3-4-6-14(11)15(17)12-7-9-13(16)10-8-12/h2-10H,1H2

InChI-Schlüssel

HWDZUKHXEPFGMQ-UHFFFAOYSA-N

Kanonische SMILES

C=CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.